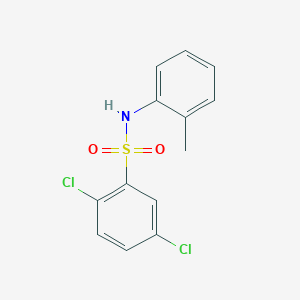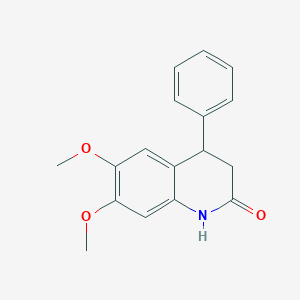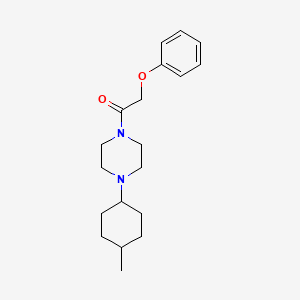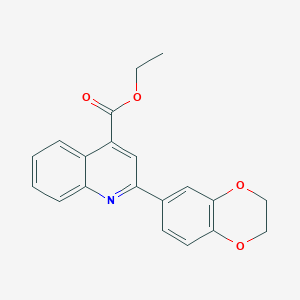
2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, including stirring of specific precursors in dry conditions, followed by recrystallization and elucidation using spectroscopic techniques. For example, Sharma et al. (2018) demonstrated the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving ethyl 2-(2-isopropylphenoxy) acetic acid, 2-diaminobenzene, in dry dichloromethane, and subsequent steps (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using X-ray crystallography, NMR spectroscopy, and other spectroscopic methods. For instance, the crystal structure of certain acetamide derivatives has been solved, revealing intermolecular and intramolecular hydrogen bonds that play a crucial role in their stability and reactivity (Nikonov et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including transsilylation, which leads to the formation of new compounds with distinct structures and properties. The reactions often involve the use of specific reagents and conditions to achieve the desired outcomes (Nikonov et al., 2016).
科学的研究の応用
Anticancer and Anticonvulsant Properties
- Compounds related to 2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide have been synthesized and assessed for their biological activities. For instance, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, has demonstrated potential anticancer activity through in silico modeling targeting the VEGFr receptor. This suggests that derivatives of this compound could be promising candidates for anticancer drug development (G. Sharma et al., 2018).
- Another study on the anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs highlights the potential of these compounds in epilepsy treatment. The research found that racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide exhibited significant efficacy in mouse models, indicating the therapeutic potential of similar compounds (E. Pękala et al., 2011).
Analgesic and Anti-Inflammatory Activities
- The synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide and its subsequent studies indicate its potential for analgesic and anti-inflammatory applications. Improvements in the synthesis process for this compound have also been explored, suggesting a pathway for the development of new therapeutic agents (Gong Fenga, 2007).
Pesticide Development
- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for potential use as pesticides. These compounds, including several derivatives of 2-(4-chlorophenoxy)-N-(hydroxyethyl) acetamide, have shown promise in this application, highlighting the versatility of the chemical structure in developing new agrochemicals (E. Olszewska et al., 2009).
Antifungal Agents
- Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified them as potent antifungal agents against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. This suggests that structurally similar compounds might also hold significant antifungal properties, offering a potential route for the development of new antifungal therapies (D. Bardiot et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-8-10-16(11-9-15)19-18(20)12-21-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGRRQMKKIYRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)
![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)
![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)
![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)